molecular formula C15H18BrN3O2 B1447370 tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate CAS No. 1330765-09-7

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

Cat. No. B1447370
M. Wt: 352.23 g/mol
InChI Key: HCMAJQLLJWZAOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate, commonly known as t-Butyl 3-Bromoimidazole-1-carboxylate, is a small organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used in a variety of reactions, including organic synthesis, drug discovery, and catalysis.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry Applications

  • Synthesis of Heterocyclic Compounds : tert-Butyl-substituted azetidine and aziridine compounds have been efficiently used to generate imidazoline, oxazolidine, and tetrahydropyrimidine products through reactions with nitriles and carbonyl substrates. The tert-butyldiphenylsilylmethyl function controls not only the regioselectivity of aziridine and azetidine cleavage but also the stereochemistry of the substituents in the derived products, highlighting its utility in the synthesis of complex molecules (Yadav & Sriramurthy, 2005).

  • Pharmaceutical Research : Compounds derived from tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate have been explored for their pharmaceutical properties, including acting as ligands for histamine H4 receptors. These studies involve systematic modifications to optimize potency and assess potential therapeutic applications, such as anti-inflammatory and antinociceptive activities (Altenbach et al., 2008).

  • Advanced Drug Synthesis : An important intermediate for small molecule anticancer drugs, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was synthesized through a high-yield method. This compound serves as a crucial intermediate in the development of PI3K/AKT/mTOR pathway inhibitors, underlining the significant role of tert-butyl substituted compounds in advancing cancer therapeutics (Zhang et al., 2018).

  • Mechanistic Studies and Novel Reactions : Research into tert-butyl substituted azetidines and pyridines also includes investigations into their reaction mechanisms and the development of novel synthetic pathways. For instance, the regioselective Pd-catalyzed Suzuki–Miyaura borylation reaction has been applied to 6-bromoimidazo[1,2-a]pyridine-2-carboxylate derivatives, yielding products with potential anti-cancer and anti-TB properties (Sanghavi et al., 2022).

properties

IUPAC Name

tert-butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2/c1-15(2,3)21-14(20)18-6-10(7-18)13-12-5-4-11(16)8-19(12)9-17-13/h4-5,8-10H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMAJQLLJWZAOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C3C=CC(=CN3C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
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tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
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tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
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tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Reactant of Route 5
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate
Reactant of Route 6
tert-Butyl 3-(6-bromoimidazo[1,5-a]pyridin-1-yl)azetidine-1-carboxylate

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